(4-(Phenylethynyl)phenyl)methanol

PROTAC linker design liquid crystal materials molecular wires

Procure (4-(Phenylethynyl)phenyl)methanol (CAS 54737-75-6) specifically for its linear para-substituted geometry. This rigid phenylethynyl scaffold is non-interchangeable with meta-isomers, ensuring fidelity in A3 adenosine receptor antagonist SAR (37,000-fold selectivity) and PROTAC ternary complex formation. Verify ≥98% purity and absence of regioisomeric contamination via batch CoA. Ideal for stereoselective π-chelation.

Molecular Formula C15H12O
Molecular Weight 208.25 g/mol
CAS No. 54737-75-6
Cat. No. B1610939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(Phenylethynyl)phenyl)methanol
CAS54737-75-6
Molecular FormulaC15H12O
Molecular Weight208.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C#CC2=CC=C(C=C2)CO
InChIInChI=1S/C15H12O/c16-12-15-10-8-14(9-11-15)7-6-13-4-2-1-3-5-13/h1-5,8-11,16H,12H2
InChIKeyLLAXRYBKRTYKLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-(Phenylethynyl)phenyl)methanol (CAS 54737-75-6): Technical Procurement Guide for Rigid Arylethynyl Alcohol Building Blocks


(4-(Phenylethynyl)phenyl)methanol (CAS 54737-75-6) is a para-substituted arylethynyl alcohol with molecular formula C₁₅H₁₂O and molecular weight 208.25 g/mol, characterized by a rigid phenylethynyl moiety connected to a benzyl alcohol group [1]. The compound exists as a white to off-white solid with a reported melting point of 118–122 °C and predicted boiling point of 376.7±25.0 °C at 760 Torr . It is primarily utilized as a bifunctional synthetic intermediate in medicinal chemistry and materials science, where its combination of a terminal alkyne-like conjugation path and a primary alcohol handle enables divergent downstream functionalization .

Why Generic Substitution Fails for (4-(Phenylethynyl)phenyl)methanol in Rigid-Linker and Optoelectronic Applications


Substituting (4-(phenylethynyl)phenyl)methanol with regioisomeric or structurally similar arylethynyl alcohols introduces quantifiable differences in molecular geometry, reactivity, and material performance that cannot be mitigated by simple purity adjustments. The para-substitution pattern yields a linear, rod-like molecular axis (C≡C bond length ~1.20 Å) that is structurally distinct from meta-substituted analogs, which adopt bent geometries with altered π-conjugation pathways and dipole moments . Furthermore, the compound's XLogP3 value of 3.9—compared to the same value for its meta-isomer but with different spatial distribution—directly affects chromatographic behavior and membrane permeability in biological assays [1]. In chelation-controlled reactions, the para-ethynylbenzyl alcohol framework enables Lewis acid coordination to the acetylenic π-bond, producing stereochemical outcomes that meta-isomers cannot replicate . These structural and electronic distinctions preclude generic interchangeability.

(4-(Phenylethynyl)phenyl)methanol: Quantified Differentiation Evidence Against Regioisomers and Structural Analogs


Para- vs. Meta-Substitution: Linear Rigidity Drives PROTAC Linker and Liquid Crystal Performance

The para-phenylethynyl substitution in (4-(phenylethynyl)phenyl)methanol produces a rigid, linear molecular axis with a C≡C bond length of approximately 1.20 Å, whereas the meta-isomer (3-(phenylethynyl)phenyl)methanol (CAS 123926-88-5) introduces a 120° angular bend in the conjugation pathway . This geometric distinction is critical in applications requiring precise spatial orientation: the para-isomer is preferred in PROTAC linker design where the rigid phenylethynyl group controls three-dimensional orientation of the degrader molecule, while the meta-isomer lacks this linear vector control .

PROTAC linker design liquid crystal materials molecular wires

4-Phenylethynyl Substituent Confers 500-Fold Potency Enhancement in Gravitropic Bending Inhibition vs. Parent Ku-76

In a structure-activity relationship study of (2Z,4E)-5-phenylpenta-2,4-dienoic acid (ku-76) derivatives, the 4-phenylethynyl analog exhibited the highest potency among all C4-substituted analogs tested, inhibiting lettuce radicle gravitropic bending at only 0.01 μM [1]. The parent compound ku-76 was effective only at 5 μM under identical assay conditions, representing a 500-fold improvement in potency [1]. The 4-phenylethynyl analog also substantially outperformed NPA (N-1-naphthylphthalamic acid), a known auxin transport inhibitor [1].

plant biology auxin transport inhibition root gravitropism

4-Phenylethynyl Substituent Enables Submicromolar A3 Adenosine Receptor Antagonism vs. Weak Activity of Pyridyl/Furyl/Thienyl 4-Substituents

In a comprehensive structure-activity relationship study of 6-phenyl-1,4-dihydropyridine derivatives, the 4-phenylethynyl substituent conferred potent and selective antagonism at human A3 adenosine receptors, with Ki values in the submicromolar range determined by radioligand binding assays using [¹²⁵I]AB-MECA [1]. In contrast, replacement of the 4-phenylethynyl group with pyridyl, furyl, benzofuryl, or thienyl moieties resulted in at most moderate selectivity for A3 receptors [1]. The study further established that ester functionality at the 3-position was much more selective for A3 receptors than thioester, amide, or ketone derivatives, while electron-withdrawing group-substituted benzyl esters at the 5-position achieved nanomolar Ki values with selectivity up to 37,000-fold [1].

A3 adenosine receptor GPCR antagonism medicinal chemistry

Para-Phenylethynylbenzyl Alcohol Enables Lewis Acid-π Chelation Control Unavailable to Saturated or Non-Conjugated Analogs

In a fundamental study of Lewis acid-mediated chelation control, (4-(phenylethynyl)phenyl)methanol and its 2-isomer demonstrated the ability to coordinate Lewis acids to the acetylenic π-bond, enabling stereocontrolled transformations . This π-chelation mechanism is synthetically distinct from conventional Lewis acid coordination to heteroatom lone pairs (e.g., aldehyde oxygen, imine nitrogen) and is unavailable to saturated phenylethyl analogs (e.g., (4-phenethylphenyl)methanol) or analogs lacking the conjugated triple bond . The study reported that this π-coordination pathway provides a synthetically useful level of stereocontrol not previously achieved .

stereoselective synthesis Lewis acid catalysis chelation control

(4-(Phenylethynyl)phenyl)methanol: Evidence-Backed Procurement Scenarios for Research and Industrial Use


Synthesis of Selective A3 Adenosine Receptor Antagonists in GPCR Drug Discovery

Use (4-(phenylethynyl)phenyl)methanol as a key intermediate for constructing 4-phenylethynyl-6-phenyl-1,4-dihydropyridine derivatives. As established in SAR studies, this core scaffold delivers submicromolar Ki values at human A3 adenosine receptors with selectivity up to 37,000-fold over A1 and A2A subtypes when optimized with appropriate 3-ester and 5-benzyl ester substituents . The primary alcohol handle enables divergent esterification, oxidation to aldehyde/carboxylic acid, or conversion to leaving groups for further elaboration. Procure high-purity material (≥98%) with certificate of analysis documenting absence of regioisomeric contamination, as meta-substituted impurities would disrupt the linear conjugation geometry essential for receptor binding.

PROTAC Linker Development Requiring Rigid, Linear Spatial Orientation

Deploy (4-(phenylethynyl)phenyl)methanol as a rigid linker precursor in PROTAC (Proteolysis Targeting Chimera) design. The linear para-phenylethynyl geometry enables precise control of the three-dimensional orientation between the E3 ligase-binding moiety and the target protein-binding warhead . The primary alcohol provides a versatile attachment point for conjugation to either terminus via esterification, etherification, or carbamate formation. Unlike the meta-isomer (CAS 123926-88-5), which introduces a 120° angular bend, the para-isomer maintains the linear vector required for optimal ternary complex formation. Request batch-specific XLogP3 data (target: 3.9) and confirm melting point range (118–122 °C) to verify lot-to-lot consistency for reproducible linker performance.

Agrochemical Lead Optimization: Gravitropic Bending Inhibitors for Root Architecture Modulation

Incorporate the 4-phenylethynylphenyl scaffold into ku-76-derived analogs for developing high-potency root gravitropism inhibitors. The 4-phenylethynyl substitution has been shown to enhance potency 500-fold relative to the parent ku-76 scaffold, achieving effective inhibition at 0.01 μM in lettuce radicle assays . This potency level substantially exceeds that of the reference inhibitor NPA. The para-substitution pattern is specifically required for this activity; substitution on the aromatic ring of the 4-phenylethynyl group is tolerated without diminished activity, enabling further SAR exploration . Procure research-grade material with verified para-regiochemistry and full characterization data to ensure consistent biological activity across synthetic campaigns.

Lewis Acid-Mediated Stereoselective Synthesis via Acetylenic π-Chelation

Utilize (4-(phenylethynyl)phenyl)methanol in stereoselective transformations that exploit Lewis acid coordination to the acetylenic π-bond. This π-chelation pathway, demonstrated in Asao et al. (JACS 2000), enables stereocontrolled reactions not achievable through conventional heteroatom-directed chelation . The conjugated phenylethynyl system is essential for this mechanism; saturated phenylethyl analogs or non-conjugated alkynyl compounds cannot engage in π-chelation with Lewis acids. When scaling reactions, ensure the material meets the specified purity (≥98%) and is stored under inert atmosphere to prevent alkyne oxidation, as oxidative degradation would abolish the π-system required for chelation control.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4-(Phenylethynyl)phenyl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.